Product packaging for Cyclohexane;titanium(Cat. No.:CAS No. 52462-43-8)

Cyclohexane;titanium

Cat. No.: B14656136
CAS No.: 52462-43-8
M. Wt: 216.19 g/mol
InChI Key: BRMKJGCZCHZRRX-UHFFFAOYSA-N
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Description

The "Cyclohexane;Titanium" system comprises titanium-based catalysts utilized with cyclohexane, a versatile combination central to advanced oxidation and polymerization research. Its primary research value lies in enabling selective chemical transformations under mild conditions. In the field of organic synthesis, this system is prominently applied in the photocatalytic selective oxidation of cyclohexane. Titanium-based catalysts, such as titanium silicalite (TS-1) and titanium dioxide (TiO₂), drive the oxofunctionalization of cyclohexane to produce valuable intermediates like cyclohexanol and cyclohexanone, which are key precursors for nylon production . Studies indicate that reaction conditions, such as the use of polar solvents like acetonitrile, can significantly optimize the yield and selectivity towards cyclohexanol . The mechanism is proposed to follow a Mars-van Krevelen pathway, where oxygen from the catalyst lattice is incorporated into the products, and the catalyst is subsequently re-oxidized by molecular oxygen . Furthermore, modified catalysts like MoOx/TiO₂ can shift the selectivity towards oxidative dehydrogenation products, such as benzene . Beyond oxidation chemistry, titanium compounds play a crucial role in polymerization catalysis. Titanium tetrachloride (TiCl₄) is a key component of Ziegler-Natta type catalysts, where high-purity cyclohexane is essential as a solvent medium. The purification of cyclohexane, often involving treatment with TiCl₄, is a critical step to remove impurities that could deactivate the catalyst during the polymerization of olefins like 4-methyl-1-pentene . This product is For Research Use Only (RUO).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24Ti B14656136 Cyclohexane;titanium CAS No. 52462-43-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52462-43-8

Molecular Formula

C12H24Ti

Molecular Weight

216.19 g/mol

IUPAC Name

cyclohexane;titanium

InChI

InChI=1S/2C6H12.Ti/c2*1-2-4-6-5-3-1;/h2*1-6H2;

InChI Key

BRMKJGCZCHZRRX-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC1.C1CCCCC1.[Ti]

Origin of Product

United States

Ii. Synthetic Methodologies for Titanium Cyclohexane Compounds

Ligand Design and Synthesis for Titanium Complexation

The rational design and synthesis of organic ligands are paramount to developing titanium complexes with desired properties. The incorporation of a cyclohexane (B81311) framework into the ligand structure can introduce chirality and steric bulk, which are crucial for stereoselective catalysis. The following subsections describe the synthesis of several key classes of ligands that feature a cyclohexane unit and are suitable for complexation with titanium.

Chiral Diamine Ligands: Synthesis of 1,2-Diaminocyclohexane (DACH) Derivatives

Chiral 1,2-diaminocyclohexane (DACH) is a readily available and widely used building block for the synthesis of C₂-symmetric ligands. researchgate.net These ligands are of particular interest in asymmetric catalysis due to their ability to create a chiral environment around the metal center.

One common approach to preparing DACH-derived ligands for titanium complexation involves the synthesis of chiral bis(amide) ligands. researchgate.netnih.gov The synthesis typically begins with the reaction of (±)-trans-1,2-diaminocyclohexane with a silyl (B83357) chloride, such as trimethylsilyl (B98337) chloride (Me₃SiCl), in the presence of a base like triethylamine (B128534) (NEt₃). This reaction yields the corresponding bis(silylated) diamine, (±)-trans-1,2-(NHSiR₃)₂-cyclohexane. Subsequent double deprotonation of this diamine with a strong base, for example, n-butyllithium (n-BuLi), affords the dilithio salt. nih.gov This salt serves as a versatile precursor for the introduction of the ligand onto a titanium center. For instance, reaction with TiCl₄ can yield the corresponding titanium dichloride complex, {(±)-trans-1,2-(NSiR₃)₂-cyclohexane}TiCl₂. nih.gov

Another important class of DACH-derived ligands are chiral diaminobis(phenolato) ligands. These can be synthesized through a condensation reaction between a substituted benzaldehyde (B42025) and trans-1,2-diaminocyclohexane. rsc.org The resulting Schiff base can then be reduced to the corresponding salan-type ligand.

Starting MaterialReagentsProductYield (%)
(±)-trans-1,2-diaminocyclohexane1. SiR₃Cl, NEt₃ 2. 2 n-BuLiLi₂[(±)-trans-1,2-(NSiR₃)₂-cyclohexane]70-97
Substituted benzaldehydetrans-1,2-diaminocyclohexaneChiral diaminobis(phenolato) ligand precursorHigh

Phenolate-Based Ligands: Preparation of Bis(phenolate) Systems Incorporating Cyclohexyl Moieties

Phenolate-based ligands are widely employed in coordination chemistry due to their strong σ-donating properties and the tunability of their steric and electronic environments through substitution on the phenol (B47542) rings. The incorporation of cyclohexyl groups into these ligands can enhance their steric bulk, which can influence the coordination geometry and reactivity of the resulting titanium complexes.

The synthesis of bis(phenolate) ligands often involves a Mannich-type condensation reaction. For example, the reaction of a substituted phenol with formaldehyde (B43269) and an amine containing a cyclohexyl group can yield a bis(phenolate) ligand with a pendant N-cyclohexyl amine donor. The steric bulk of the substituents on the phenolate (B1203915) rings and on the amine donor can be systematically varied to fine-tune the properties of the ligand. nih.gov

The general synthetic approach involves the reaction of the ligand precursor with a titanium alkoxide, such as titanium tetra(isopropoxide) (Ti(OⁱPr)₄), to yield the corresponding titanium bis(phenolate) complex. The nature of the resulting complex, whether it is monomeric or dimeric, and its coordination geometry are highly dependent on the steric demands of the ligand. nih.gov

Ligand TypeSynthetic MethodTitanium PrecursorResulting Complex Type
Amine bis(phenolate)Mannich condensationTi(OⁱPr)₄Monomeric or Dimeric Ti(IV) complexes
Chelating bis(phenolate)Multi-step synthesisTiCl₄, Grignard reagentsMonomeric Ti(IV) complexes

Phosphorus-Containing Ligands: Synthesis of Phosphoryl-Substituted Cyclohexane Derivatives

While the synthesis of ligands bearing phosphine (B1218219) groups is more common for transition metal catalysis, the development of phosphoryl-substituted ligands, such as phosphonates, for titanium has also been explored, particularly in the context of forming robust titanium-oxo clusters. beilstein-journals.org

The synthesis of phosphonate-substituted titanium oxo clusters can be achieved by reacting titanium tetra(isopropoxide) with a bis(trimethylsilyl) phosphonate (B1237965) in the presence of acetic acid. The acetic acid serves as an in situ source of water through esterification, leading to the formation of condensed titanium oxo/alkoxo clusters. beilstein-journals.org Although this method does not directly involve a pre-synthesized phosphoryl-substituted cyclohexane, the principles can be adapted for such systems. A potential synthetic route to a phosphoryl-substituted cyclohexane ligand could involve the Michaelis-Arbuzov reaction of a brominated cyclohexane derivative with a trialkyl phosphite, followed by hydrolysis to the phosphonic acid.

More directly related are phosphonium-bisphenolate ligands, which can be prepared and subsequently complexed with titanium. These ligands feature a positively charged phosphorus center, which can influence the electronic properties of the resulting titanium complex. nih.gov

Nitrogen-Based Ligands: Development of N-Cyclohexyl-Substituted Aminopyridinato Ligands

Nitrogen-based ligands, such as aminopyridinates, offer a rich coordination chemistry with titanium. The introduction of a cyclohexyl substituent on the amino group can significantly impact the steric environment around the metal center.

The synthesis of N-cyclohexyl-substituted aminopyridinato ligands can be achieved by the reaction of 2-aminopyridine (B139424) with a cyclohexyl halide in the presence of a base. Alternatively, reductive amination of cyclohexanone (B45756) with 2-aminopyridine can also yield the desired ligand. The lithium salt of the N-cyclohexyl-aminopyridine can then be generated by deprotonation with a strong base like n-butyllithium.

These lithium aminopyridinates serve as effective ligand transfer reagents for the synthesis of titanium complexes. For example, reaction with a suitable titanium precursor, such as a mixed chlorodimethylamido titanium complex, can proceed via amine elimination to afford the desired N-cyclohexyl-substituted aminopyridinato titanium complex. mdpi.com

Ligand PrecursorDeprotonating AgentLigand Transfer ReagentTitanium Precursor
N-cyclohexyl-2-aminopyridinen-BuLiLithium N-cyclohexyl-2-aminopyridinate(Me₂N)₃TiCl

Salen-Type Ligands: Synthesis and Modification for Titanium Coordination

Salen-type ligands, which are tetradentate Schiff bases, are well-known for their ability to form stable complexes with a variety of transition metals, including titanium. The incorporation of a chiral 1,2-diaminocyclohexane backbone is a common strategy to induce chirality in the resulting titanium-salen complexes. researchgate.net

The synthesis of these ligands is typically straightforward, involving the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of trans-1,2-diaminocyclohexane. researchgate.net By varying the substituents on the salicylaldehyde, the electronic and steric properties of the ligand can be readily modified.

The resulting salen ligand can then be reacted with a titanium precursor, such as titanium tetra(isopropoxide), to form the corresponding titanium-salen complex. These complexes often adopt an octahedral geometry with the salen ligand occupying the four equatorial positions and two ancillary ligands, such as isopropoxides, in the axial positions. researchgate.net

Complexation and Coordination Chemistry

The coordination of the synthesized ligands to a titanium center can result in a variety of complex geometries and coordination numbers, which are largely dictated by the nature of the ligand and the reaction conditions. Titanium(IV) is the most common oxidation state in these complexes, and it typically adopts coordination numbers ranging from four to six.

With chiral bis(amide) ligands derived from DACH, titanium(IV) can form distorted tetrahedral complexes. nih.gov In contrast, tetradentate amine bis(phenolate) ligands can lead to either pentacoordinate or octahedral titanium(IV) complexes, depending on the steric bulk of the ligand. Less sterically demanding ligands tend to favor the formation of octahedral bis(homoleptic) complexes, where two ligands coordinate to the titanium center. Increased steric bulk often results in the formation of pentacoordinate bis(isopropoxide) complexes. nih.gov

N-cyclohexyl-substituted aminopyridinato ligands can also lead to different coordination geometries depending on the number of ligands coordinated to the titanium center. For example, a complex with three aminopyridinato ligands can adopt a disturbed pentagonal bipyramidal geometry, while a complex with two such ligands may exhibit a slightly distorted octahedral geometry. mdpi.com

Titanium-salen complexes with a cyclohexyl backbone typically feature a hexacoordinate titanium center with a distorted octahedral geometry. The salen ligand coordinates in a tetradentate fashion, occupying the equatorial plane, while two other ligands, often alkoxides, occupy the axial positions. researchgate.net

The coordination of phosphonate ligands to titanium often results in the formation of multinuclear titanium-oxo clusters. In these structures, the phosphonate groups act as bridging ligands between titanium centers, leading to the formation of stable cage-like structures. beilstein-journals.org

Ligand ClassTypical Coordination GeometryCoordination NumberKey Structural Features
Chiral Diamine (DACH) DerivativesDistorted Tetrahedral4C₂-symmetric environment
Phenolate-BasedPentacoordinate or Octahedral5 or 6Geometry dependent on ligand sterics
Phosphorus-Containing (Phosphonate)Part of multinuclear clusterVariableForms Ti-O-P linkages
Nitrogen-Based (Aminopyridinato)Distorted Pentagonal Bipyramidal or Octahedral5, 6, or 7η²-binding of the aminopyridinato ligand
Salen-TypeDistorted Octahedral6Tetradentate equatorial coordination

Dichlorotitanium(IV) Trithiophosphate Complexes with Cyclohexyl Groups

The synthesis of dichlorotitanium(IV) trithiophosphate complexes specifically featuring cyclohexyl groups is a specialized area of organometallic chemistry. While detailed synthetic procedures for this exact class of compounds are not extensively documented in readily available literature, the general approach to forming related titanium-phosphine complexes involves the reaction of a titanium halide precursor with a functionalized cyclopentadienyl (B1206354) ligand. For instance, complexes such as Ti(η5-C5H4PPh2)Cl3 are synthesized by reacting the appropriate phosphino-functionalized cyclopentadienyl ligand with a titanium(IV) chloride source. researchgate.net The stability of such compounds can be influenced by their sensitivity to hydrolysis. researchgate.net

Mixed-Ligand Titanium Complexes Involving Cyclohexyl-Derived Ligands

Mixed-ligand titanium complexes incorporating cyclohexyl-derived ligands have been synthesized and characterized for their potential biological activities. A common strategy involves reacting titanium tetrachloride with a primary ligand, such as benzoylacetone (B1666692), followed by the introduction of a secondary, nitrogen-containing ligand like 1,2-diaminocyclohexane (dach). bohrium.comresearchgate.net

The synthesis is typically carried out by reacting titanium tetrachloride with the ligands in a predetermined molar ratio. bohrium.comresearchgate.net For example, the complex TiCl2(bzac)(dach) was synthesized by reacting TiCl4 with benzoylacetone (bzac) and 1,2-diaminocyclohexane (dach). researchgate.net These reactions result in the formation of stable complexes that have been characterized using various spectroscopic techniques, including FT-IR, UV-visible, 1H NMR, and mass spectrometry. bohrium.comnih.gov

Table 1: Synthesis of Mixed-Ligand Titanium Complexes

ComplexPrecursorsYield (%)Decomposition Temp (°C)Ref
TiCl2(bzac)(dach)TiCl4, benzoylacetone, 1,2-diaminocyclohexane78.5180-185 researchgate.net
TiCl2(bzac)(phen)TiCl4, benzoylacetone, 1,10-phenanthroline70.24195-200 researchgate.net
TiCl2(bzac)(ada)TiCl4, benzoylacetone, 1-adamantylamine84.9205-210 researchgate.net

Enantiomerically Pure Titanium(IV) Complexes with Chiral Cyclohexyldiaminobis(phenolato) Ligands

The synthesis of enantiomerically pure titanium(IV) complexes has been achieved using chiral diaminobis(phenolato) ligands that feature cyclohexyldiamino bridges. nih.gov These syntheses can produce both racemic and enantiomerically pure complexes through a process of ligand-to-metal chiral induction. nih.govresearchgate.net The process involves the reaction of the salan ligand precursor with a titanium source, such as TiCl4 or Ti(OⁱPr)4, to yield the desired complexes in high yields. researchgate.net

The stability of these complexes can be influenced by the specific groups on the diamino bridge; for example, N-methylated versions have been identified as being more stable against hydrolysis. nih.govresearchgate.net The hydrolytic behavior of these complexes has been studied, with some NH-bridged complexes observed to form dimeric structures in solution, which can then proceed to form higher nuclearity clusters over time. nih.govresearchgate.net

Table 2: Representative Chiral Titanium(IV) Complexes

Ligand BridgeLigand SubstituentsTitanium PrecursorResulting Complex TypeRef
NH Cyclohexyldiaminoortho-brominatedNot specifiedRacemic & Enantiopure nih.gov
NMe Cyclohexyldiaminopara-nitratedNot specifiedRacemic & Enantiopure nih.gov
H2N2O2H22,4-di-tert-butylphenolTiCl4, Ti(OⁱPr)4[(H2N2O2)TiCl2], [(H2N2O2)Ti(OⁱPr)2] researchgate.net

Tetranuclear Titanium Oxo-Clusters with Hydroxamate Ligands

Tetranuclear titanium oxo-clusters (TOCs) are complex structures that can be synthesized using various organic ligands, including hydroxamates. mdpi.com A representative synthesis involves the reaction of a titanium(IV) source, such as titanium tetrachloride (TiCl4), with a hydroxamate ligand in a suitable solvent system. mdpi.com For example, the reaction of N,2-dihydroxybenzamide (H2dihybe) with TiCl4 in methyl alcohol with KOH yielded the tetranuclear cluster [TiIV4(μ-O)2(HOCH3)4(μ-Hdihybe)4(Hdihybe)4]Cl4. mdpi.com

The core of such clusters often features a Ti4(μ-O)2 structural motif. mdpi.com The formation of these tetranuclear species may proceed through the assembly of smaller dimeric fragments. mdpi.com These compounds are characterized through methods like single-crystal X-ray structure analysis, ESI-MS, and various spectroscopic techniques. mdpi.com Similar tetranuclear titanium-oxo cluster compounds can also be obtained in high yields by reacting titanium tetrachloride with carboxylic acids. rsc.org

Titanium-Mediated and Catalyzed Synthetic Routes

Intramolecular Nucleophilic Acyl Substitution in Cyclohexenone Derivative Synthesis

Titanium-mediated reactions are pivotal in modern organic synthesis, particularly in the formation of cyclic compounds. While the specific application of titanium-mediated intramolecular nucleophilic acyl substitution for the direct synthesis of cyclohexenone derivatives is a highly specialized topic, related transformations highlight the utility of titanium reagents. Titanocene(III) chloride, for example, is known to mediate radical-induced asymmetric synthesis of other cyclic structures like α-methylene bis-γ-butyrolactones. nih.gov Generally, Ti(IV) acts as a strong Lewis acid, which can enhance the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack by a radical species. nih.gov This principle is fundamental to titanium's role in mediating cyclization reactions.

Low-Valent Titanium-Mediated Reductive Cyclopropanation of Carboxamides

Low-valent titanium reagents are powerful tools for reductive coupling and cyclization reactions. The specific reaction of a low-valent titanium-mediated reductive cyclopropanation of carboxamides is not a commonly cited transformation. However, related but distinct reactions are well-established.

Firstly, low-valent titanium is known to mediate the cyclopropanation of esters and vinylogous esters, a reaction often referred to as the Kulinkovich cyclopropanation. nih.govresearchgate.net This process involves the formation of a titanacyclopropane intermediate from an ester and a Grignard reagent in the presence of a titanium catalyst.

Secondly, low-valent titanium is also capable of the deoxygenation (reduction) of carboxamides to form the corresponding amines. nih.gov This transformation can be achieved using systems like titanium tetrachloride in the presence of a reductant. nih.gov While both cyclopropanation of carbonyl derivatives and reduction of carboxamides are known titanium-mediated processes, the direct reductive cyclopropanation of a carboxamide itself is not a standard synthetic route.

Iii. Structural Elucidation and Bonding Characteristics

Crystallographic Analysis

While spectroscopy provides essential information about structure and bonding, especially in solution, X-ray crystallography offers unparalleled, definitive proof of the molecular structure in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of crystalline titanium-cyclohexane compounds. This technique provides precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions. It has been used to unequivocally characterize a vast array of titanium complexes, from monomers to large oxo-clusters. acs.orgacs.orgnih.gov

For example, the structure of an octanuclear titanium-oxo cluster, [Ti₈O₂(OⁱPr)₂₀(man)₄], was determined by single-crystal X-ray analysis, revealing a {Ti₈O₂} core stabilized by isopropoxide and mandelate (B1228975) ligands. nih.gov In another case, the technique confirmed the formation of a κ¹O-carboxylate titanium complex after the insertion of CO₂ into a Ti-C bond. acs.org X-ray diffraction is also capable of capturing subtle structural changes, as demonstrated in studies monitoring single-crystal to single-crystal transformations of titanium-oxo clusters under UV irradiation, which revealed the photoreduction of titanium and the formation of a coordinated acetone (B3395972) ligand. nih.govacs.org The data obtained from these analyses are crucial for correlating structural features with the observed chemical reactivity and spectroscopic properties.

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
[Ti₈O₂(OⁱPr)₂₀(man)₄]TriclinicP-1Octanuclear {Ti₈O₂} core with isopropoxide and mandelate ligands. nih.gov
[Ti₄(μ₃-O)(OⁱPr)₅(μ-OⁱPr)₃(PhPO₃)₃]·DMSOMonoclinicP2₁/nHexacoordinated titanium atoms with a (111) connectivity for each phosphonate (B1237965) ligand. acs.org
A κ¹O-carboxylate titanium complexNot specifiedNot specifiedConfirmed κ¹O-coordination of a carboxylate ligand formed via CO₂ insertion. acs.org

Powder X-ray Diffraction (XRD) for Nanocrystalline Nature and Unit Cell Parameters

Powder X-ray Diffraction (XRD) is a fundamental technique for characterizing the solid-state structure of materials, including organometallic compounds involving cyclohexane (B81311) and titanium. canada.ca This method is particularly valuable for determining the crystalline nature, phase purity, and unit cell parameters of synthesized compounds. mdpi.comiitk.ac.in For materials that are nanocrystalline, XRD patterns exhibit characteristic peak broadening, which can be analyzed to estimate the average crystallite size. canada.ca

The process involves irradiating a finely powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). iitk.ac.in The resulting diffraction pattern is a unique fingerprint of the material's crystal structure. mu.edu.tr The positions of the diffraction peaks are governed by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ) and the scattering angle (θ) to the distance (d) between atomic planes in the crystal lattice. iitk.ac.in

Analysis of an XRD pattern for a cyclohexane-titanium complex would yield several key pieces of information:

Crystallinity: Sharp, well-defined peaks indicate a highly crystalline material, whereas broad humps suggest an amorphous or poorly crystalline nature. canada.ca For nanocrystalline samples, the peaks are noticeably broader than for a bulk, microcrystalline sample. mdpi.com

Phase Identification: The obtained pattern can be compared against databases to identify the crystalline phase or to confirm the formation of a new, uncharacterized structure.

Unit Cell Parameters: By indexing the diffraction peaks (assigning Miller indices, hkl, to each peak), it is possible to determine the symmetry of the crystal lattice (e.g., cubic, tetragonal, monoclinic) and to calculate the dimensions of the unit cell (lattice parameters a, b, c, and angles α, β, γ). mdpi.comiitk.ac.in

Crystallite Size: The broadening of the diffraction peaks is inversely related to the size of the coherent diffracting domains (crystallites). The Scherrer equation is a common method used to estimate the average crystallite size from the peak width, providing insight into the material's nanocrystalline nature. mdpi.com

Table 1: Illustrative XRD Data Analysis for a Hypothetical Nanocrystalline Cyclohexane-Titanium Compound

Parameter Description Typical Information Gained
Peak Positions (2θ) The angles at which constructive interference occurs. Used to calculate d-spacings via Bragg's Law for unit cell determination. iitk.ac.in
Peak Intensities The height or area of the diffraction peaks. Provides information about the arrangement of atoms within the unit cell. mu.edu.tr
Peak Broadening (FWHM) The full width at half maximum of diffraction peaks. Used in the Scherrer equation to estimate the average crystallite size, confirming nanocrystalline nature. canada.camdpi.com

| Lattice Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the unit cell. | Defines the fundamental repeating unit of the crystal structure. mdpi.com |

Computational Insights into Structure and Bonding

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the properties of transition metal complexes, including those of titanium. umn.edu It offers a favorable balance between computational cost and accuracy, making it suitable for the complex electronic environments of organometallic compounds. umn.edu DFT calculations are used to predict and analyze the molecular geometry, electronic structure, and reactivity of cyclohexane-titanium species. researchgate.netnih.gov

The process typically begins with molecular geometry optimization . A proposed molecular structure is used as a starting point, and the DFT algorithm systematically adjusts the positions of the atoms to find the lowest energy arrangement on the potential energy surface. nih.gov This optimized geometry represents the most stable structure of the molecule. For instance, in studies of titanium complexes, DFT has been used to compute equilibrium geometries, successfully reproducing metal-ligand bond distances that are in close agreement with experimental data from methods like electron diffraction. acs.org In one study on titanium-based catalysts featuring a cyclohexane bridge, DFT was employed to find the optimized geometries of the catalyst structures. researchgate.net

Once an optimized geometry is obtained, electronic structure analysis can be performed. This includes:

Molecular Orbital (MO) Analysis: Examining the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties. nih.gov

Charge Distribution: DFT can calculate the distribution of electron density throughout the molecule, revealing the polarity of bonds and the partial charges on individual atoms. Due to the lower electronegativity of titanium, Ti-C bonds are polarized towards the carbon atom. wikipedia.org

Vibrational Frequencies: Calculation of vibrational frequencies can help to confirm that an optimized structure is a true energy minimum (no imaginary frequencies) and can be used to predict the infrared (IR) and Raman spectra of the compound, aiding in its experimental characterization. nih.gov

Table 2: Typical Parameters from DFT Calculations on a Cyclohexane-Titanium Complex

Computational Parameter Purpose Finding
Functional (e.g., B3LYP) Approximates the exchange-correlation energy. The choice of functional affects the accuracy of the results. researchgate.netacs.org
Basis Set (e.g., 6-311++G(d,p)) Describes the atomic orbitals used in the calculation. Larger basis sets generally provide more accurate results. nih.gov
Optimized Bond Lengths/Angles The calculated equilibrium molecular structure. Predicts the 3D arrangement of atoms, such as Ti-C bond lengths. nih.govresearchgate.net
HOMO/LUMO Energies The energies of the frontier molecular orbitals. Determines the electronic band gap and sites of electrophilic/nucleophilic attack. nih.gov

| Gibbs Free Energy | The thermodynamic potential of the system. | Used to predict the spontaneity of reactions and relative stability of different isomers. researchgate.net |

Analysis of Titanium-Carbon Sigma Bond Strengths and Stability in Organotitanium Compounds

The stability of organotitanium compounds is critically dependent on the nature of the titanium-carbon (Ti-C) sigma (σ) bond. acs.org Historically, the isolation of compounds with stable Ti-C alkyl bonds proved challenging, leading to the initial belief that the bond was inherently weak. osti.govpageplace.de However, it is now understood that the instability of many simple alkyl-titanium compounds is not due to low thermodynamic bond strength, but rather to the availability of low-energy kinetic pathways for decomposition, such as β-hydride elimination. pageplace.de

The strength and stability of the Ti-C σ-bond are influenced by several factors:

Oxidation State of Titanium: Most stable organotitanium compounds feature titanium in the +3 or +4 oxidation state. wikipedia.org

Electronegativity of Other Ligands: The stability of the Ti-C bond is significantly enhanced when other electronegative groups (e.g., halides, alkoxides) are also bonded to the titanium center. osti.gov The first characterized organotitanium compound, phenyltitanium triisopropoxide, exemplified this principle. osti.gov

Nature of the Organic Group: The stability is increased if the organic group itself is relatively electronegative (e.g., phenyl vs. alkyl). osti.gov Furthermore, the absence of β-hydrogens in the alkyl group (e.g., benzyl, neopentyl) can block the β-hydride elimination pathway, leading to much more stable compounds like tetrabenzyltitanium (B168536). acs.org

The Ti-C bond is significantly longer than a typical C-C bond (e.g., ~210 pm in tetrabenzyltitanium vs. 155 pm for C-C), a consequence of the larger atomic radius of titanium. wikipedia.org Due to titanium's low electronegativity, the Ti-C bond is polarized with a partial negative charge on the carbon atom, making the organic ligand nucleophilic. wikipedia.org Computational analysis, such as DFT, can be used to calculate bond dissociation energies (BDEs), providing a quantitative measure of the Ti-C bond strength and allowing for systematic studies of how ligand modifications impact bond stability.

Conformational Analysis of Cyclohexane Moieties within Complexes

A cyclohexane ring is not planar; it adopts several non-planar conformations to relieve angle and torsional strain. libretexts.org The most stable and predominant conformation is the "chair" form, which has minimal strain because all C-H bonds are staggered. libretexts.orgcutm.ac.in Other higher-energy conformations include the "boat," "twist-boat" (or "skew-boat"), and "half-chair." libretexts.orgcutm.ac.in

When a cyclohexane moiety is incorporated into a titanium complex, either as a direct ligand or as part of a larger ligand framework, its conformational preferences can be analyzed. The coordination to a bulky metal center can influence the conformational equilibrium of the cyclohexane ring.

Key aspects of the conformational analysis include:

Chair Conformation: This is generally the expected lowest-energy conformation. cutm.ac.in In this form, the twelve hydrogen atoms are divided into two sets: six axial (parallel to the principal C3 axis of the ring) and six equatorial (pointing out from the perimeter of the ring). libretexts.org

Substituent Effects: When the cyclohexane ring is a substituent on the titanium complex, or is substituted itself, the chair conformation that places the bulky substituent (in this case, the bond to the titanium atom or other groups) in an equatorial position is strongly preferred. libretexts.org An axial substituent experiences destabilizing steric interactions with the other two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. sapub.org

Ring Inversion (Chair Flip): At room temperature, the cyclohexane ring rapidly interconverts between two equivalent chair conformations in a process called a "chair flip." libretexts.org During this flip, all axial bonds become equatorial, and all equatorial bonds become axial. The energy barrier for this process is relatively low. cutm.ac.in

Computational Modeling: Computational methods are essential for studying these conformations in complex molecules. sapub.orgstudysmarter.co.uk Programs using DFT or other molecular mechanics methods can calculate the relative energies of the different possible conformations of the cyclohexane moiety within the titanium complex, predicting the most stable arrangement and the energy barriers for interconversion. researchgate.netresearchgate.net

Table 3: Relative Energies of Cyclohexane Conformations

Conformation Relative Energy (kJ/mol) Key Strain Features
Chair 0 Most stable; staggered bonds minimize torsional strain. libretexts.orgcutm.ac.in
Twist-Boat ~23 Less stable than chair; relieves some strain from the boat form. cutm.ac.in
Boat ~29 Eclipsed bonds on four carbons and steric flagpole interactions. cutm.ac.in
Half-Chair ~46 Transition state for chair-to-boat interconversion; least stable. cutm.ac.in

Note: Energies are approximate values for unsubstituted cyclohexane and serve as a general reference.

Table 4: List of Mentioned Chemical Compounds

Compound Name
Cyclohexane
Phenyltitanium triisopropoxide

Iv. Catalytic Applications of Titanium Cyclohexane Systems

Oxidation Reactions

Selective Liquid-Phase Oxidation of Cyclohexane (B81311) to KA Oil (Cyclohexanol and Cyclohexanone)

The oxidation of cyclohexane to produce a mixture of cyclohexanol (B46403) and cyclohexanone (B45756), commonly known as KA oil, is a critical industrial process. Titanium-containing catalysts have been extensively researched to enhance the efficiency and selectivity of this transformation.

The catalytic performance is influenced by reaction parameters such as temperature, time, and catalyst amount. acs.org Studies have shown that the active sites for this oxidation are likely located near the external 12-ring cups of the Ti-MWW framework. acs.org The catalyst also exhibits good stability, allowing for recycling multiple times without significant loss of activity or structural integrity. acs.org

Catalytic Performance of Various Ti-Zeolites in Cyclohexane Oxidation

Catalyst Si/Ti Ratio KA Oil Selectivity (%) KA Oil Yield (%)
Ti-MWW-1 49 90.1 9.64
Ti-MWW-2 67 Lower than Ti-MWW-1 -
TS-1 - Lower than Ti-MWW-1 -
Ti-BEA - Lower than Ti-MWW-1 -
Ti-MOR - Lower than Ti-MWW-1 -

Reaction Conditions: 80°C, 1.0 h, using TBHP as oxidant. acs.org

Titanium dioxide (TiO2) is a widely studied photocatalyst for the oxidation of cyclohexane. utwente.nlacs.org Under UV irradiation, TiO2 can catalyze the oxidation of cyclohexane to form cyclohexanone and cyclohexanol. scispace.com The selectivity of the reaction can be influenced by the wavelength of light and the properties of the TiO2 catalyst.

When using a Pyrex reactor, which blocks certain UV wavelengths, and a TiO2 catalyst, an almost complete selectivity towards cyclohexanone (>95%) can be achieved. The activity of the catalyst is correlated with the density of surface hydroxyl groups. However, a significant challenge in this process is catalyst deactivation, which occurs due to the formation of strongly adsorbed carboxylates and carbonate species on the TiO2 surface. utwente.nlutwente.nl These deactivating species are often formed from the consecutive oxidation of the desired cyclohexanone product. utwente.nl

Mechanistic studies using isotopic labeling have suggested that the oxygen incorporated into the cyclohexanone product originates from the TiO2 catalyst surface rather than from dissolved molecular oxygen, supporting a Mars-van Krevelen-type mechanism. utwente.nlacs.orgresearchgate.net In this process, cyclohexyl hydroperoxide is considered a spectator species rather than a direct intermediate. acs.orgresearchgate.net Hybridizing TiO2 with reduced graphene oxide (rGO) has been shown to enhance both the activity and selectivity of cyclohexanone formation by promoting efficient charge separation and suppressing the formation of superoxide anions that decompose the product. acs.org

Oxofunctionalization and Epoxidation of Cyclohexene (B86901)

Titanium-based catalysts are also effective in the oxofunctionalization and epoxidation of cyclohexene, a more unsaturated cyclic hydrocarbon. mdpi.com In photocatalytic systems using visible light, titanium dioxide-based materials can convert cyclohexene into products such as 1,2-epoxycyclohexane, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one (B156087). mdpi.com

Iron-doped TiO2 has demonstrated the best selectivity for 1,2-epoxycyclohexane, highlighting the role of the dopant in directing the reaction pathway. mdpi.com The proposed mechanism involves the generation of a cyclohexenyl radical, which then reacts with molecular oxygen. mdpi.com The ability of TiO2 to reduce oxygen to hydrogen peroxide under illumination is a key factor in its catalytic performance. mdpi.com

Titanium-containing zeolites, such as Ti-beta and silylated Ti-MCM-41, have been used for cyclohexene epoxidation with hydrogen peroxide as the oxidant. Ti-beta with low aluminum content can enhance the yield of the epoxide while suppressing the formation of the corresponding diol. researchgate.net Similarly, titania grafted onto silica (B1680970) pellets serves as a reusable heterogeneous catalyst for cyclohexene epoxidation. acs.org

Carbon-Carbon Bond Forming Reactions

Asymmetric [3+2] Cycloaddition Catalyzed by Chiral Titanium(salen) Complexes

Chiral titanium(salen) complexes have been successfully employed as catalysts in asymmetric [3+2] cycloaddition reactions. nih.govnih.gov These reactions are valuable for synthesizing stereochemically complex molecules, such as polysubstituted cyclopentanes, from alkenes and cyclopropyl (B3062369) ketones. nih.gov

The catalyst, often a complex like (R,R)-4a, facilitates the reaction with high diastereo- and enantioselectivity, particularly for electron-rich and neutral styrene-type substrates. nih.gov However, the enantioselectivity tends to be lower with electron-deficient alkenes. nih.govnih.gov Mechanistic investigations using density functional theory (DFT) have revealed that the stereochemical control originates from the distortion of the catalyst, which is influenced by the chiral diamine backbone and bulky groups on the salicylaldehyde (B1680747) moieties. nih.govnih.gov By modifying the chiral backbone of the salen ligand, new catalysts have been developed that expand the reaction scope and significantly improve the enantioselectivity for a wider range of alkenes, including synthetically useful electron-deficient ones. nih.gov

Reductive Umpolung Reactions and Cross-Coupling

Reductive umpolung, or the reversal of polarity of a functional group, is a powerful strategy in organic synthesis that enables the coupling of similarly polarized carbon fragments. Low-valent titanium catalysts are particularly effective in promoting such transformations under mild conditions. researchgate.net The single-electron transfer (SET) from an in situ-generated titanium(III) catalyst to functional groups like ketones, imines, and nitriles facilitates a variety of intra- and intermolecular reductive umpolung reactions. researchgate.net

A notable application is the titanium-mediated reductive cross-coupling of imines with terminal alkynes. Low-valent titanium species, generated in situ from Ti(OiPr)4 and a Grignard reagent like c-C5H9MgCl, react with imines to form a titanium-imine complex. This complex can then couple with terminal alkynes to produce azatitanacyclopentenes with high regioselectivity. Subsequent hydrolysis or iodonolysis of these intermediates yields stereodefined allylic amines in good yields. nih.gov This method provides a valuable route to constructing allylic amines with a well-defined alkene moiety, which can be challenging to synthesize via other methods. nih.gov

The combination of titanium(IV) isopropoxide with n-BuLi has shown unique reactivity in the reductive cross-coupling of aliphatic imines with allylic and allenic alcohols. This system overcomes the limitation of other titanium-based systems where alkylation of the aliphatic imine by the Grignard reagent is a competing side reaction. researchgate.net

Furthermore, dual catalytic systems involving titanium have expanded the scope of cross-coupling reactions. For instance, the combination of a titanium catalyst with a nickel catalyst enables the cross-electrophile coupling of nitriles and organobromides to form ketones. researchgate.net In this process, the titanium(III) species activates the nitrile to form a titanium(IV)-bound imidoyl radical, which then couples with an organonickel intermediate. researchgate.net

Table 1: Selected Examples of Titanium-Mediated Reductive Cross-Coupling of Imines with Terminal Alkynes

Imine Substrate Alkyne Substrate Product Yield (%) Reference
N-Benzylideneaniline 1-Hexyne (E)-N-(1-Phenylhept-2-en-1-yl)aniline 85 nih.gov
N-(4-Methylbenzylidene)aniline Phenylacetylene (E)-N-(4-Methyl-1-phenylprop-2-en-1-yl)aniline 82 nih.gov
N-Cyclohexylidenecyclohexanamine 1-Octyne (E)-1-(Oct-1-en-2-yl)cyclohexanamine 75 nih.gov

Pauson-Khand Reactions for Cyclopentenone Synthesis

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to synthesize α,β-cyclopentenones. While traditionally catalyzed by cobalt carbonyl complexes, other transition metals, including titanium, have been employed to effect this transformation. mdpi.com Titanium-based systems offer an alternative approach, sometimes proceeding through different mechanistic pathways to achieve the construction of the cyclopentenone core. acs.org

A practical titanium-catalyzed synthesis of bicyclic cyclopentenones from enyne substrates has been developed. This process utilizes the air- and moisture-stable precatalyst Cp2TiCl2 in the presence of n-BuLi and triethylsilyl cyanide. The reaction proceeds through the formation of an iminocyclopentene intermediate, which can then be hydrolyzed to the corresponding cyclopentenone in good yields. researchgate.net

In a complementary approach to the classic Pauson-Khand reaction, a titanium-mediated intramolecular coupling of an alkyne to a β-keto ester has been developed for the synthesis of fully substituted cyclopentenones. This reaction is proposed to proceed through the formation of a titanacyclopropene, followed by intramolecular reaction with the ketone to form an oxametallacyclopentene. Subsequent intramolecular addition to the ester and rearrangement leads to the final product. acs.org This method is particularly effective for substrates that are challenging for traditional Pauson-Khand-type annulations. acs.org

Furthermore, hetero-Pauson-Khand reactions catalyzed by titanium have been reported. For instance, the complex Cp2Ti(PMe3)2 can catalyze the reaction where the alkene component is replaced by a carbonyl group, leading to the diastereoselective synthesis of γ-butyrolactones. nih.gov

Table 2: Comparison of Catalytic Systems in Pauson-Khand Type Reactions

Catalyst System Substrates Product Type Key Features Reference
Co2(CO)8 (stoichiometric) Alkene, Alkyne, CO α,β-Cyclopentenone Traditional method, often requires high temperatures. mdpi.com
Cp2TiCl2 / n-BuLi / Et3SiCN Enyne Bicyclic Iminocyclopentene (hydrolyzed to Cyclopentenone) Utilizes a stable precatalyst, proceeds via an imino intermediate. researchgate.net
Ti(Oi-Pr)4 / c-C5H9MgCl Unsaturated β-keto ester Fully Substituted Cyclopentenone Effective for constructing highly substituted cyclopentenones. acs.org
Cp2Ti(PMe3)2 Enyne with tethered carbonyl Bicyclic γ-Butyrolactone Hetero-Pauson-Khand reaction for lactone synthesis. nih.gov

Heterocyclic Compound Synthesis Mediated by Titanium Reagents

Titanium reagents have proven to be versatile tools in the synthesis of a wide array of heterocyclic compounds. The efficacy of these reagents is highly dependent on the nature of the active titanium species and the specific reaction conditions. cardiff.ac.uk Titanium's low toxicity and abundance make it an attractive alternative to rarer, more toxic metals often used in catalysis. acs.orgacs.org

Titanium(IV) chloride (TiCl4) is an inexpensive and readily available reagent that has been utilized in intermolecular hydroamination reactions. For example, the TiCl4/t-BuNH2 system catalyzes the hydroamination-based Fischer indole synthesis, where hydrazines react with alkynes to directly form indole derivatives. cardiff.ac.uk Another application of TiCl4 is in the regioselective, Dieckmann-type cyclization for the synthesis of 5-membered nitrogen and sulfur heterocycles. cardiff.ac.uk

Low-valent titanium species are also effective in mediating heterocyclic synthesis. Titanocene (B72419) dichloride (Cp2TiCl2), in the presence of a reducing agent like zinc dust, can initiate radical cyclizations of aromatic carbonyl compounds to form benzopyrans. cardiff.ac.uk

Furthermore, titanium catalysis has been employed in multicomponent coupling strategies to generate heterocycles in one-pot reactions. For instance, titanium imido complexes, generated in situ, can catalyze the hydroamination of alkynes, which is a key step in the synthesis of pyrroles from 1,4-diynes. acs.org These methods are often atom-economical and align with the principles of green chemistry. acs.org

Table 3: Examples of Titanium-Mediated Heterocyclic Synthesis

Titanium Reagent Substrates Heterocyclic Product Reaction Type Reference
TiCl4 / t-BuNH2 1,1-Disubstituted Hydrazines, Alkynes Indoles Hydroamination-based Fischer Indole Synthesis cardiff.ac.uk
TiCl4 Diesters with N or S heteroatom 5-Membered N/S Heterocycles Dieckmann-type Cyclization cardiff.ac.uk
Cp2TiCl2 / Zn Aromatic Carbonyl Compounds Benzopyrans Radical Cyclization cardiff.ac.uk
In situ generated Ti-imido complex 1,4-Diynes, Primary Amines Pyrroles Hydroamination/Cyclization acs.org

Polymerization and Oligomerization Reactions

Titanium-based catalysts are cornerstones of the polymer industry, particularly in the production of polyolefins. The versatility of titanium complexes, achieved through ligand design, allows for the synthesis of polymers with a wide range of properties and microstructures. This section explores the application of titanium catalysts in the polymerization of 1-hexene, the ring-opening copolymerization of epoxides and cyclic anhydrides, and the polymerization of bio-based monomers.

Polymerization of 1-Hexene Catalyzed by Titanium(IV) Complexes

Titanium(IV) complexes are highly effective catalysts for the polymerization and copolymerization of α-olefins such as 1-hexene. The catalytic activity and the properties of the resulting poly(1-hexene) are strongly influenced by the ligand environment around the titanium center, the nature of the cocatalyst, and the polymerization conditions. nih.gov

Supported titanium-magnesium catalysts (TMCs), such as TiCl4 supported on MgCl2, are widely used. The activity of these systems can be significantly affected by the choice of cocatalyst, with triisobutylaluminum and triethylaluminum being common examples. researchgate.net The presence of hydrogen during polymerization can lead to a substantial increase in catalytic activity. nih.gov

Mono-cyclopentadienyl (Cp) titanium complexes bearing Schiff base ligands have been synthesized and, when activated with methylaluminoxane (MAO), show good catalytic activity for ethylene/1-hexene copolymerization. These catalysts can produce high molecular weight, low-density polyethylene. acs.org Diastereomeric titanium catalysts with aminodiol ligands have also been investigated for 1-hexene polymerization. The racemic form of the catalyst produces isotactic polyhexene, while the meso form yields atactic oligomers. acs.org

The modification of titanium-magnesium catalysts with chlorinated organic compounds like chlorocyclohexane has been shown to increase their activity in both ethylene homopolymerization and ethylene/1-hexene copolymerization. mdpi.com

Table 4: Performance of Selected Titanium(IV) Catalysts in 1-Hexene Polymerization/Copolymerization

Catalyst System Monomers Polymer Product Key Findings Reference
TiCl4/MgCl2 / Al(i-Bu)3 1-Hexene Poly(1-hexene) High activity, cocatalyst composition significantly affects polymer MWD. nih.gov
Mono-Cp/Schiff base Ti(IV) complex / MAO Ethylene, 1-Hexene Ethylene/1-hexene copolymer Produces high molecular weight, low-density polyethylene. acs.org
Racemic Ti-aminodiol complex 1-Hexene Isotactic poly(1-hexene) Demonstrates enantiomorphic-site control. acs.org
TiCl4·MgCl2/TIBA / Chlorocyclohexane Ethylene, 1-Hexene Ethylene/1-hexene copolymer Chlorinated promoter increases catalyst activity. mdpi.com

Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides Using Titanium Salen-Type Complexes

The ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides is a powerful method for synthesizing polyesters with diverse structures and properties. nih.gov Titanium complexes, particularly those featuring Salen-type ligands, have emerged as efficient catalysts for this transformation. These catalysts are attractive due to titanium's low toxicity and the tunability of the Salen ligand framework. cardiff.ac.ukresearchgate.net

Tetravalent titanium complexes with Salen-type ligands, in conjunction with a cocatalyst such as bis(triphenylphosphine)iminium chloride (PPNCl), can effectively catalyze the ROCOP of epoxides like cyclohexene oxide with cyclic anhydrides such as phthalic anhydride. researchgate.net These systems can produce perfectly alternating polyesters. Mechanistic studies suggest that, unlike some other metal-Salen catalysts, the copolymerization is initiated by the axial chloride group on the titanium complex. researchgate.net Some titanium Salen-type complexes have also been shown to catalyze the copolymerization without the need for a cocatalyst, yielding alternating polyesters with low dispersity. cardiff.ac.ukcardiff.ac.uk

The polymerization activity of these titanium-Salen systems can be correlated with the electronic properties of the substituents on the Salen ligand. researchgate.net These catalyst systems exhibit broad monomer adaptability, allowing for the synthesis of a variety of polyesters from different epoxides and cyclic anhydrides. researchgate.net

Table 5: Catalytic Performance of Titanium Salen-Type Complexes in ROCOP of Epoxides and Anhydrides

Titanium Catalyst Cocatalyst Monomers Polymer Product Key Features Reference
(Salen)TiIVCl2 PPNCl Cyclohexene oxide, Phthalic anhydride Alternating polyester Effective catalysis, initiation from axial Cl group. researchgate.net
Ti(IV) Salen-type complex None Various epoxides and anhydrides Alternating polyester Catalyzes copolymerization without a cocatalyst, low dispersity. cardiff.ac.ukcardiff.ac.uk
Ti(IV) bis(iso-propoxide) Salen complex None rac-lactide Polylactide Activity correlates with electronic properties of Salen ligand. researchgate.net

Titanium-Catalyzed Polymerization of Bio-Based Monomers (e.g., Myrcene, Anethole)

The increasing demand for sustainable materials has driven research into the polymerization of monomers derived from renewable resources. Titanium-based catalysts have shown significant promise in the polymerization of bio-based monomers like myrcene and anethole, which are derived from plant oils. researchgate.net

Half-titanocene catalysts, such as Cp*TiCl2(O-2,6-iPr2-4-RC6H2), when activated with methylaluminoxane (MAO), are effective for the copolymerization of ethylene and myrcene. These catalysts can incorporate myrcene efficiently, leading to high molecular weight copolymers that can be either semicrystalline or amorphous depending on the myrcene content. The resulting copolymers exhibit promising elastomeric properties. acs.org Other titanium complexes, when activated by MAO, have been used for the stereoselective polymerization of β-myrcene, producing polymers with predominantly trans-1,4-microstructure. researchgate.net

The cationic polymerization of anethole, another bio-based monomer, can be initiated by various acid catalysts. While research on titanium-catalyzed polymerization of anethole is less extensive, the polymers produced, such as polyanethole, are being investigated as "green" polymers. researchgate.netresearchgate.net The resulting polymers from these bio-based monomers, like polymyrcene and polyanethole, are also being explored as sustainable additives for other bio-based polymers such as poly(lactic acid) (PLA). researchgate.net

Table 6: Titanium-Catalyzed Polymerization of Bio-Based Monomers

Catalyst System Monomer(s) Polymer Product Microstructure/Properties Reference
Cp*TiCl2(O-2,6-iPr2-4-RC6H2) / MAO Ethylene, Myrcene Ethylene/myrcene copolymer High molecular weight, elastomeric properties. acs.org
Dichloro{1,4-dithiabutanediyl-2,2′-bis(4,6-di-tert-butyl-phenyl)}titanium / MAO β-Myrcene Polymyrcene Predominantly trans-1,4-microstructure (92%). researchgate.net
CF3SO3H (initiator) Anethole Polyanethole Investigated as a "green" polymer. researchgate.netresearchgate.net

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, the addition of a hydrogen atom and another functional group across a carbon-carbon multiple bond, are fundamental processes in organic synthesis. Titanium-based catalysts have emerged as powerful tools for mediating these transformations with high efficiency and selectivity.

Hydroamination and Hydroaminoalkylation of Alkenes and Alkynes

The addition of N-H or C-H bonds of amines across unsaturated carbon-carbon bonds is a highly atom-economical method for synthesizing more complex amines. Titanium catalysts have been extensively studied for both hydroamination (N-H addition) and hydroaminoalkylation (α-C-H addition) of alkenes and alkynes.

The prevailing mechanism for titanium-catalyzed hydroamination is the "imido mechanism," which involves a [2+2] cycloaddition. organic-chemistry.org In this pathway, a catalytically active titanium-imido intermediate undergoes a reversible [2+2] cycloaddition with an alkyne or alkene to form an azametallacyclobutene or azametallacyclobutane intermediate, respectively. organic-chemistry.orgacs.org Subsequent protonolysis of this intermediate by an amine regenerates the catalyst and yields the desired product. acs.org While the hydroamination of alkynes and allenes is relatively facile, the corresponding reaction with alkenes has a higher activation energy for the proton transfer step, making it more challenging. nih.gov

Recent breakthroughs have focused on the hydroaminoalkylation of alkenes with tertiary amines, a previously challenging transformation. Neutral group 4 and 5 metal catalysts that are effective for primary and secondary amines are typically unreactive with tertiary amines. mdpi.com A significant advancement is the development of a cationic titanium catalyst system, generated in situ from tetrabenzyltitanium (B168536) (TiBn₄) and trityl tetrakis(pentafluorophenyl)borate (Ph₃C[B(C₆F₅)₄]), which effectively catalyzes the intermolecular hydroaminoalkylation of alkenes with various tertiary alkylamines. nih.govrsc.org This system operates at near room temperature and exhibits excellent regioselectivity, exclusively delivering the branched products. mdpi.comnih.gov The catalytic cycle is proposed to involve a cationic titanaaziridine as the key active species. rsc.org

The scope of this catalytic system has been demonstrated with a variety of alkenes and tertiary amines, consistently producing good to excellent yields.

Table 1: Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Alkenes with N-Methylpiperidine

Entry Alkene Product Yield (%)
1 4-Phenyl-1-butene 2-(1-(piperidin-1-yl)pentan-2-yl)benzene 99
2 1-Octene 1-(1-cyclopropylheptan-2-yl)piperidine 84
3 Allyltrimethylsilane 1-(1-(trimethylsilyl)butan-2-yl)piperidine 99
4 1-Dodecene 1-(undecan-2-yl)piperidine 64

Reaction Conditions: N-methylpiperidine (1.00 mmol), alkene (1.50 mmol), TiBn₄ (10 mol%), Ph₃C[B(C₆F₅)₄] (8 mol%), toluene, 28-35 °C, 18-96 h.

Titanium-Mediated Transfer Hydrogenation

Transfer hydrogenation is a valuable alternative to conventional hydrogenation that uses molecular hydrogen (H₂), employing organic molecules as hydrogen donors. researchgate.net This method avoids the need for high-pressure H₂ gas. Common hydrogen donors include isopropanol, which is oxidized to acetone (B3395972) during the reaction. researchgate.net While ruthenium and rhodium complexes are widely used for this purpose, titanium-based systems, particularly titanium dioxide (TiO₂) in photocatalysis, have also been investigated. mdpi.comresearchgate.net

In the context of homogeneous catalysis by molecular titanium complexes, which is more analogous to the other systems discussed, research has been less extensive. However, the fundamental principle involves the transfer of hydrogen from a donor molecule to an unsaturated substrate (like a ketone or imine) mediated by the metal complex. The mechanism for transition metal-catalyzed transfer hydrogenation typically involves the formation of a metal hydride intermediate. The hydrogen donor, often an alcohol, coordinates to the metal center and undergoes β-hydride elimination to generate the active metal hydride species and a carbonyl byproduct. This metal hydride then transfers the hydrogen to the substrate. While this is a general mechanism, specific examples detailing molecular titanium catalysts for the transfer hydrogenation of ketones or imines using donors like isopropanol remain an area of developing research. Titanium's role has been more prominently explored in heterogeneous photocatalytic systems or as a component in bimetallic catalysts for hydrogenation. acs.orgnih.gov

Reactions Involving Si-H Compounds Catalyzed by Titanocene Derivatives

Titanocene derivatives, compounds containing the bis(cyclopentadienyl)titanium fragment (Cp₂Ti), are remarkably effective catalysts for reactions involving silicon-hydrogen (Si-H) bonds. researchgate.net These reactions include the addition of Si-H bonds to unsaturated molecules, a process known as hydrosilylation. researchgate.net

The catalytic activation of titanocene precursors, such as dimethyltitanocene (Cp₂TiMe₂), by organosilanes is a key step. This activation generates the catalytically active species, which can then participate in the hydrosilylation of alkenes, alkynes, and dienes. researchgate.net An open-bent titanocene complex, [Me₂C(C₅H₄)₂TiMe₂], has proven to be a particularly efficient catalyst for the hydrosilylation of various unsaturated substrates, including sterically demanding 1,3-dienes. This catalyst demonstrates high regio- and stereoselectivity, yielding valuable (E)-allylsilanes. The enhanced reactivity of this ansa-metallocene is attributed to its open geometry.

The versatility of this catalytic system is highlighted by its effectiveness across different types of unsaturated compounds.

Table 2: Hydrosilylation of Unsaturated Compounds Catalyzed by an Open-Bent Titanocene Complex

Entry Unsaturated Substrate Silane Product Yield (%)
1 Isoprene PhSiH₃ (E)-1-(phenylsilyl)-3-methyl-2-butene 87
2 Styrene PhSiH₃ Phenyl(phenylethyl)silane 99
3 Diphenylacetylene PhSiH₃ (E)-Diphenyl(styryl)silane 99
4 1,3-Cyclohexadiene PhSiH₃ (Cyclohex-2-en-1-yl)phenylsilane 85

Reaction Conditions: Substrate, silane, and catalyst [Me₂C(C₅H₄)₂TiMe₂] in an appropriate solvent.

V. Mechanistic Investigations of Titanium Catalyzed Cyclohexane Reactions

Intermediate Identification and Characterization

The transient and highly reactive nature of catalytic intermediates makes their detection and characterization challenging yet essential for confirming proposed mechanisms.

The Ti(III) oxidation state is frequently implicated as the active catalytic species in titanium-mediated radical reactions. nih.govunibo.it Its paramagnetic nature (d¹ electronic configuration) makes Electron Paramagnetic Resonance (EPR) spectroscopy an invaluable tool for its detection and characterization. acs.orgacs.org

In the Ti(salen)-catalyzed cycloaddition, the generation of the active Ti(III) catalyst from the Ti(IV) precursor via reduction with manganese is a crucial initiating step. cornell.edunih.gov The presence of this Ti(III) species and the subsequent carbon-centered radicals it generates are supported by spin trapping experiments, where a radical trap captures the transient radical to form a more stable, detectable adduct. cornell.edunih.gov

In the oxidation of cyclohexane (B81311) over Ti-MWW catalysts, EPR spectroscopy was used to directly observe the signals of the radical intermediates. acs.org The experimental spectra were deconvoluted and compared with g-tensor values calculated using DFT, allowing for the assignment of the signals to specific peroxyl (Ti(IV)-OO•) and oxyl (Ti(IV)-O•) species. acs.org Similarly, the synthesis of stable Ti(III) bis(o-phenylenediamido) compounds, which were active for CO₂/cyclohexene (B86901) epoxide copolymerization, allowed for their characterization by X-ray crystallography and EPR spectroscopy, providing direct insight into the structure of a catalytically competent Ti(III) species. acs.org The simple Ti(III) reagent, titanocene (B72419) monochloride ([Cp₂Ti(III)Cl]), is readily formed by the single-electron reduction of the stable Ti(IV) precursor and is a cornerstone of titanium radical chemistry. unibo.it

Catalytic Performance in Cyclohexane Oxidation over Ti-MWW acs.org
ParameterValue
CatalystTi-MWW
Oxidantt-butyl hydroperoxide (TBHP)
Temperature80 °C
Primary ProductsCyclohexanol (B46403) and Cyclohexanone (B45756) (KA oil)
Overall Selectivity to KA oil> 90%
RecyclabilityStable for at least four cycles

Spectroscopic Evidence for Titanium Hydroperoxo Intermediates

The photocatalytic oxidation of cyclohexane over titanium dioxide (TiO2) has been a subject of interest for understanding selective oxidation mechanisms. In situ attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy has been instrumental in probing the reaction pathway. researchgate.net Studies utilizing 18O2 have provided insights into the origin of oxygen in the final products. researchgate.net When cyclohexane photo-oxidation is carried out on TiO2 with labeled Ti−18OH sites, the resulting cyclohexanone and surface-deactivating species exhibit an isotopic distribution that mirrors the concentration of these labeled sites. researchgate.net This observation strongly suggests that the oxygen incorporated into the products originates from the catalyst surface rather than from dissolved molecular oxygen. researchgate.net

While cyclohexyl hydroperoxide has been spectroscopically observed during the reaction, it is considered a spectator species rather than a direct intermediate in the main reaction pathway leading to cyclohexanone. researchgate.net The proposed mechanism involves a Mars-van Krevelen cycle, where the catalyst surface is regenerated by reacting with O2. researchgate.net Further spectroscopic investigations using infrared (IR) action spectroscopy have been employed to characterize the transient hydroperoxy-cyclohexyl radicals (•QOOH) formed during cyclohexane oxidation. nih.gov This technique allows for the selective detection of different •QOOH isomers (β, γ, and δ), with the β-QOOH isomer being preferentially identified due to its lower transition state barrier for dissociation into OH radicals. nih.govnih.gov The IR spectra reveal features corresponding to OH and CH stretching fundamentals and overtones, providing a detailed vibrational fingerprint of this critical intermediate. nih.gov

Spectroscopic TechniqueIntermediate/Species ObservedKey Finding
In situ ATR-FTIR with 18O labelingCyclohexanone, Surface Carbonates/CarboxylatesOxygen in products originates from the TiO2 surface, supporting a Mars-van Krevelen mechanism. researchgate.net
In situ ATR-FTIRCyclohexyl hydroperoxideIdentified as a spectator species, not a direct intermediate to cyclohexanone. researchgate.net
IR Action Spectroscopyβ-hydroperoxy-cyclohexyl radical (β-QOOH)Provided the first direct spectroscopic observation and vibrational characterization of this transient intermediate. nih.govnih.gov

Characterization of Titanaaziridine Intermediates in Hydroaminoalkylation

Titanaaziridines are widely accepted as key intermediates in the titanium-catalyzed hydroaminoalkylation of alkenes. nih.govacs.org The development of efficient synthetic routes to these three-membered titanacycles has enabled detailed studies of their reactivity and the isolation of subsequent intermediates in the catalytic cycle. nih.gov The reaction of a bis(η5:η1-pentafulvene)titanium complex with N-methylanilines provides a versatile entry to titanaaziridines. nih.govacs.org

The insertion of an alkene into the Ti-C bond of a titanaaziridine is a crucial C-C bond-forming step in the hydroaminoalkylation process. While this step has been mechanistically proposed, the isolation and full characterization of the resulting five-membered titanapyrrolidine have provided concrete evidence for this pathway. d-nb.info The use of sterically demanding adamantyl-substituted cyclopentadienyl (B1206354) ligands on the titanium center renders the titanaaziridines catalytically inactive, which facilitates their isolation and use as model compounds to study stoichiometric insertion reactions. d-nb.info The solid-state structure of a titanapyrrolidine, obtained via X-ray crystallography, confirms the open envelope conformation of the five-membered ring. d-nb.info

Furthermore, the application of surface organometallic chemistry (SOMC) has allowed for the isolation and characterization of both the three-membered titanaaziridine and the subsequent five-membered titanapyrrolidine intermediates on a silica (B1680970) surface. acs.orgresearchgate.net This approach stabilizes these key intermediates, enabling their full characterization and providing strong evidence for the proposed catalytic cycle in hydroaminoalkylation. acs.orgresearchgate.net

IntermediateCharacterization Method(s)Key Structural Feature(s)
TitanaaziridineNMR, X-ray CrystallographyThree-membered ring containing Ti, N, and C. nih.govacs.org
TitanapyrrolidineNMR, X-ray CrystallographyFive-membered ring with an open envelope conformation. d-nb.info
Silica-supported TitanaaziridineSolid-state NMR, EXAFSThree-membered metallacycle grafted onto the silica surface. acs.org
Silica-supported TitanapyrrolidineSolid-state NMR, EXAFSFive-membered metallacycle formed by alkene insertion. acs.org

Stereochemical Control and Selectivity

The ability to control the stereochemical outcome of a reaction is a hallmark of sophisticated catalyst design. In titanium-catalyzed reactions involving cyclohexane derivatives, the structure of the chiral ligand, the nature of the catalyst, and the reaction conditions all play pivotal roles in determining enantioselectivity and diastereoselectivity.

Influence of Chiral Ligand Structure on Enantioselectivity and Diastereoselectivity

The enantioselectivity of titanium-catalyzed reactions is profoundly influenced by the structure of the chiral ligands employed. A wide variety of chiral ligands have been developed and utilized, including those derived from BINOL (1,1'-bi-2-naphthol), TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), and chiral Schiff bases. researchgate.netumich.edu For instance, in the asymmetric hydrophosphonylation of aldehydes catalyzed by titanium complexes with chiral biaryl Schiff-base ligands, the steric bulk of the ligand influences the formation of either mono-ligated or bis-ligated titanium complexes, which in turn affects the catalytic activity and enantioselectivity. researchgate.net

In the context of Ti(salen) catalyzed [3+2] cycloadditions, the diamine backbone of the salen ligand has a significant impact on both diastereo- and enantioselectivity. nih.gov Replacing a phenyl diamine backbone with a cyclohexane-1,2-diamine backbone has been shown to diminish both types of selectivity. nih.gov Similarly, modifications to the chiral backbone of Ti(salen) catalysts, guided by mechanistic insights, have led to the development of new catalysts with improved enantioselectivity for a broader range of substrates. acs.org The use of chiral 1,1'-binaphthyl-2-carboxylic acid ligands in titanium-catalyzed asymmetric intramolecular hydroalkoxylation of 2-allylphenol (B1664045) derivatives has enabled the synthesis of enantioenriched 2-methylcoumarans. rsc.org

Catalyst SystemReactionLigand ModificationImpact on Stereoselectivity
Ti(IV) with chiral biaryl Schiff-baseAsymmetric hydrophosphonylationSteric bulk of the ligandAffects metal-to-ligand ratio and enantioselectivity. researchgate.net
Ti(salen)[3+2] CycloadditionDiamine backbone (phenyl vs. cyclohexane)Phenyl diamine backbone leads to higher diastereo- and enantioselectivity. nih.gov
Ti with chiral 1,1'-binaphthyl-2-carboxylic acidIntramolecular hydroalkoxylationAxially chiral binaphthyl backboneModerate to good enantioselectivities in the formation of 2-methylcoumarans. rsc.org
Ti with H8-BINOLoxa-Diels-Alder reactionOctahydro-BINOL vs. BINOLH8-BINOL provides excellent yields and enantioselectivities (up to 99% ee). umich.edu

Stereochemical Models and the Role of Catalyst Distortion

Understanding the origin of stereochemical control often requires the development of theoretical models. Density functional theory (DFT) calculations have become an invaluable tool for elucidating the transition states that determine selectivity. In the Ti(salen)-catalyzed [3+2] cycloaddition, DFT calculations revealed that catalyst distortion is the primary origin of stereochemical control. acs.org This distortion is heavily influenced by the chiral backbone of the salen ligand and the bulky adamantyl groups on the salicylaldehyde (B1680747) moieties. acs.org

Regio- and Stereoselectivity in Titanium-Catalyzed Hydrofunctionalizations

Titanium catalysts have demonstrated significant utility in the hydrofunctionalization of unsaturated bonds, often with high levels of regio- and stereoselectivity. In the titanium-catalyzed hydroaminoalkylation of alkenes with tertiary amines, excellent regioselectivity is observed, exclusively yielding the branched products. researchgate.net Similarly, titanium-catalyzed hydrosilylation of olefins can proceed with high selectivity, although the outcome can be dependent on the specific catalyst system employed. researchgate.net

For the hydrofunctionalization of 1,3-diynes, the regio- and stereoselectivity are highly dependent on the catalyst, reactants, and reaction conditions, making a priori prediction challenging. mdpi.com However, specific catalyst systems can provide excellent control. For example, in the titanium-catalyzed C-glycoside synthesis via reductive dechlorination of a glycosyl chloride, the subsequent C-C bond formation with an alkene or alkyne proceeds with high stereoselectivity. nih.gov Chiral titanium complexes are also effective in the stereoselective functionalization of epoxides, where reductive ring-opening leads to a carbon-centered radical that can undergo further transformations. nih.gov

Vi. Advanced Analytical and Spectroscopic Techniques in Titanium Cyclohexane Research

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for the detection and characterization of paramagnetic species, such as radical intermediates, which are often central to titanium-catalyzed reactions involving cyclohexane (B81311). nih.gov This technique is uniquely sensitive to species with unpaired electrons, providing detailed information about their electronic structure and environment. In the context of titanium-cyclohexane research, EPR is crucial for identifying short-lived radicals that are key to understanding reaction pathways.

The application of in situ EPR spin trapping techniques has been particularly illuminating. nih.gov This method involves the use of a "spin trap," a diamagnetic molecule that reacts with a transient radical to form a more stable paramagnetic radical, known as a spin-adduct. researchgate.net The resulting EPR spectrum of the spin-adduct provides characteristic hyperfine splitting constants that allow for the identification of the original transient radical. For instance, in studies of titanium dioxide (TiO₂) photocatalyzed reactions in non-aqueous solvents, spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) are used to detect and identify both carbon-centered and oxygen-centered radicals. nih.gov

Research findings indicate that the nature of the radical intermediates is heavily influenced by the solvent and the specific titanium species. nih.gov In hypothetical titanium-catalyzed activations of cyclohexane, EPR could be used to identify cyclohexyl radical intermediates. Radical clock experiments and EPR data from related systems suggest the formation of carbon-centered radical intermediates in reactions catalyzed by titanium complexes. nih.gov

Below is a representative data table illustrating the type of information obtained from EPR spin trapping experiments in a hypothetical titanium-cyclohexane system.

Table 1: Hypothetical EPR Spin-Adducts in a Titanium-Cyclohexane Reaction

Spin Trap Trapped Radical Spin-Adduct Hyperfine Splitting Constants (G) g-value
DMPO Cyclohexyl Radical DMPO-Cyclohexyl a_N = 14.2, a_H = 22.5 2.0058

In Situ Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy for Surface Species Analysis

Understanding the interactions at the catalyst surface is paramount for unraveling the mechanism of heterogeneous catalysis. In situ Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy are powerful techniques for the real-time analysis of species adsorbed on the surface of titanium-based catalysts during reactions with cyclohexane. nih.gov

ATR-FTIR spectroscopy allows for the analysis of adsorbed reagents, intermediates, and products directly at the catalyst surface. tudelft.nl In studies of the photocatalytic oxidation of cyclohexane over anatase TiO₂, in situ ATR-FTIR has been used to monitor the evolution of surface species. acs.org These studies have shown that surface-adsorbed cyclohexanone (B45756) and water are the primary initial products. acs.org As the reaction progresses, the accumulation of other species, such as surface carboxylates and carbonates, can be observed, which may lead to catalyst deactivation. acs.org The identification of these species is based on their characteristic infrared absorption bands. A good correlation has been found between experimentally observed absorption frequencies and those calculated for conformations of cyclohexanone interacting with the TiO₂ surface. researchgate.net

DRIFTS is another valuable tool for examining surface intermediates in real-time, particularly for powdered catalyst samples. nih.gov It involves illuminating the sample with infrared radiation and collecting the diffusely reflected light for analysis. nih.gov In the context of titanium-cyclohexane research, DRIFTS can provide complementary information to ATR-FTIR, helping to build a more complete picture of the surface chemistry.

The following table presents typical infrared absorption bands for species that might be observed on a titanium catalyst surface during the oxidation of cyclohexane.

Table 2: Characteristic Infrared Absorption Bands of Surface Species in Cyclohexane Oxidation on a Titanium-Based Catalyst

Species Vibrational Mode Wavenumber (cm⁻¹)
Adsorbed Cyclohexanone C=O stretch 1680 - 1695
Surface Carboxylates Asymmetric COO⁻ stretch 1540 - 1575
Surface Carbonates C-O stretch 1350 - 1450

Advanced NMR Techniques for Solution Stability and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides a wealth of information about the structure, dynamics, and stability of catalytic species in solution. In titanium-cyclohexane research, advanced NMR techniques, including multinuclear NMR and two-dimensional correlation spectroscopy, are employed to characterize the active titanium complexes and their interactions with cyclohexane and other species in the reaction medium.

Given that titanium has two NMR active nuclei, ⁴⁷Ti and ⁴⁹Ti, direct observation of the metal center is possible, although challenges such as low sensitivity and broad signals for larger complexes exist. huji.ac.il ⁴⁹Ti is generally the preferred nucleus due to its higher sensitivity and sharper signals. huji.ac.il The chemical shift of ⁴⁹Ti is sensitive to the oxidation state and coordination environment of the titanium center, providing valuable electronic and structural information. huji.ac.il It is important to note that paramagnetic Ti(III) species cannot be observed in high-resolution NMR. huji.ac.il

¹H and ¹³C NMR are routinely used to characterize the organic ligands bound to the titanium center and to study the transformation of cyclohexane. Furthermore, advanced techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish connectivity between different nuclei in a complex, aiding in structure elucidation.

NMR studies can also provide insights into the dynamic processes occurring in solution. For example, variable-temperature NMR experiments can reveal information about the exchange of ligands or the interconversion of different isomeric forms of a catalyst. Studies on titanium alkoxides have shown that these species can exist as trimers in solution, with rapid intramolecular exchange between terminal and bridging alkoxide groups. researchgate.net Such dynamic behavior can be critical to catalytic activity.

The table below provides hypothetical ⁴⁹Ti and ¹³C NMR data for a titanium complex that could be involved in cyclohexane catalysis.

Table 3: Hypothetical NMR Data for a Titanium-Cyclohexane System in Solution

Nucleus Species Chemical Shift (ppm) Remarks
⁴⁹Ti Titanium(IV) precursor +1250 Sensitive to ligand environment
⁴⁹Ti Active catalytic species +980 Shift indicates change in coordination
¹³C Cyclohexane 27.1 Starting material

Vii. Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable method for studying the electronic structure and reactivity of systems involving transition metals like titanium. It offers a balance between computational cost and accuracy, enabling detailed investigations of catalytic cycles and material properties.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediate structures, and locating the transition states that govern reaction rates. This approach has been widely applied to understand titanium-catalyzed transformations of cyclohexane (B81311).

For instance, in the selective oxidation of cyclohexane, DFT studies have been used to explore the autoxidation and catalytic pathways to produce cyclohexyl hydroperoxide, cyclohexanol (B46403), and cyclohexanone (B45756). nih.gov Calculations have shown that the activation of cyclohexane and O₂ is the rate-determining step in the formation of cyclohexyl hydroperoxide, with a significant energy barrier. nih.gov The introduction of a catalyst, such as a cobalt species in conjunction with titanium-based systems, can lower this activation barrier, promoting the reaction through a radical chain mechanism. nih.gov

DFT has also been employed to analyze the dehydrogenation of cyclohexane. Studies on bimetallic catalysts, such as NiTi⁺, have explored the potential energy surfaces for C-H bond activation, revealing that the reaction proceeds through mixed spin states and that C-H bond activation is significantly more favorable than C-C bond cleavage. researchgate.net In the context of photocatalysis on titanium dioxide (TiO₂) surfaces, DFT combined with experimental techniques helps to unravel the mechanism of cyclohexane oxidation, identifying key surface intermediates and reaction pathways. tudelft.nlresearchgate.net

Finding transition state geometries is a critical, yet challenging, aspect of these studies. Methods like the Synchronous Transit-Guided Quasi-Newton (STGQ) method or potential energy surface scans are employed to locate these saddle points on the energy landscape, which are then verified by frequency calculations to ensure they possess a single imaginary frequency corresponding to the reaction coordinate. github.ioyoutube.com

Table 1: Calculated Activation Energy Barriers for Cyclohexane Oxidation Pathways This table is interactive. Click on the headers to sort the data.

Reaction Pathway Catalyst System Activation Energy (kcal/mol) Computational Method Reference
Cyclohexane + O₂ → CyOOH Autoxidation 41.2 Hybrid DFT nih.gov
Cyclohexane + O₂ → CyOOH (CH₃COO)₂Co 33.3 Hybrid DFT nih.gov
CyOOH → CyO· + ·OH Autoxidation 35.5 Hybrid DFT nih.gov
CyOOH → CyO· + ·OH (CH₃COO)₂Co 25.9 Hybrid DFT nih.gov

DFT calculations can accurately predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies, and electronic transition energies. This predictive power is crucial for interpreting experimental spectra and confirming the structures of proposed intermediates or final products.

For transition metal complexes, including those of titanium, DFT has proven to be a reliable tool for calculating NMR parameters. researchgate.net For example, DFT calculations have been used to corroborate the small energy gap between singlet and triplet spin states in a mononuclear titanium(II) complex, which was experimentally determined through variable temperature ¹H NMR spectroscopy. rsc.org The computed geometries from DFT often show excellent agreement with X-ray crystallographic data, lending confidence to the theoretical models. ub.edu

In the study of surface chemistry, DFT can be used to simulate spectroscopic data. For example, while X-ray Photoelectron Spectroscopy (XPS) can experimentally identify the molecular adsorption of cyclohexane on a rutile TiO₂(110) surface, DFT calculations can provide the theoretical binding energies and core level shifts to aid in the interpretation of these spectra. ustc.edu.cn The correlation between calculated and experimental data serves as a validation for the computational model, which can then be used to explore aspects of the system that are not experimentally accessible.

Table 2: Comparison of Experimental and DFT-Calculated Parameters for Titanium Complexes This table is interactive. Click on the headers to sort the data.

Complex Parameter Experimental Value DFT Calculated Value Reference
Mononuclear Ti(II) Carbene Complex Singlet-Triplet Energy Gap 0.52 kcal/mol 0.47 kcal/mol rsc.org
Hydride-Bridged Ti(II) Complex Ti-Ti bond distance (Varies with ligands) Good agreement with crystallographic data ub.edu

The solvent environment can significantly influence the reactivity and selectivity of a catalyst. DFT calculations provide a molecular-level understanding of how solvent molecules interact with the catalytic center and participating reagents.

Studies on titanium-based epoxidation catalysts have used DFT to explore the effects of solvent coordination on the formation of the active titanium hydroperoxo intermediate. acs.org These calculations have revealed that the presence of a single solvent ligand on the titanium center can lower the Gibbs free energy of activation for the formation of this intermediate by 4–8.5 kcal/mol. acs.org Furthermore, protic solvent molecules can facilitate proton transfer through hydrogen bonding, further reducing the activation barrier. acs.org

In the photocatalytic oxidation of cyclohexane on TiO₂, the solvent plays a critical role in determining the reaction rate and selectivity. Experimental studies have shown that competitive adsorption between the solvent, cyclohexane, and its oxidation products on the TiO₂ surface is a key factor. researchgate.net Polar solvents can compete for adsorption sites, preventing the desired products (cyclohexanol and cyclohexanone) from strongly adsorbing and undergoing further, undesirable oxidation. researchgate.net DFT calculations can model these competitive adsorption energies and elucidate the electronic interactions responsible for these solvent effects, providing a rational basis for solvent selection in these catalytic systems.

Molecular Dynamics and Simulation

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of systems over time. This approach is particularly valuable for understanding complex processes in large systems like metal-organic frameworks and at interfaces.

Titanium-based MOFs, such as MIL-125, are porous materials with potential applications in catalysis and separation. nih.gov Understanding the interactions between guest molecules like cyclohexane and the internal framework of the MOF is crucial for these applications.

MD and Monte Carlo simulations are powerful techniques for modeling these host-guest interactions. aip.orgmdpi.com Simulations can predict preferred adsorption sites, calculate adsorption isotherms, and determine the binding energies of guest molecules within the MOF pores. nih.govtue.nl For the separation of benzene (B151609) and cyclohexane, for example, simulations have shown that open metal sites in certain MOFs act as preferential adsorption sites for benzene due to π-metal interactions, leading to high separation selectivity. tue.nl

Atomistic simulations, using force fields often parameterized from ab initio calculations, can reveal how the conformation of the MOF's organic linkers influences the orientation and positioning of guest molecules. nih.gov This detailed molecular picture is essential for designing MOFs with tailored properties for specific applications, such as enhancing the catalytic oxidation of cyclohexane by controlling its interaction with the active sites within the pore. rsc.org

The initial step in any heterogeneous catalytic reaction is the adsorption of the reactant onto the catalyst surface. MD simulations can model the dynamics of this process, providing insights into how cyclohexane molecules approach, interact with, and move across a titanium-based surface like TiO₂. mdpi.com

Experimental studies using techniques like thermal desorption spectroscopy have characterized the adsorption of cyclohexane on TiO₂(110), identifying different adsorbed states corresponding to chemisorption on specific surface sites (Ti₅c and O₂b) and physisorbed multilayers. ustc.edu.cn MD simulations complement these findings by providing a dynamic view of the adsorption process and calculating key thermodynamic and kinetic parameters. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of titanium complexes. northwestern.edursc.org These computational methods solve approximations of the Schrödinger equation to determine the electron wavefunctions and energy levels of molecules. northwestern.edu This information is crucial for understanding bonding, molecular orbital distributions, and the electronic transitions that govern the catalytic activity of titanium centers.

A key area of investigation is the electronic ground state and excited states of titanium complexes. For instance, detailed quantum chemical theory (QCT) studies, in conjunction with experimental techniques like high-frequency and -field EPR (HFEPR) and magnetic circular dichroism (MCD), have been used to characterize the electronic structure of high-spin Ti(II) complexes. acs.orgresearchgate.net These combined studies provide a complete picture of the electronic properties, which are essential for understanding the catalytic behavior of these low-oxidation-state titanium species. researchgate.net For the complex trans-[TiCl₂(tmeda)₂], computational methods were used to help refine the spin Hamiltonian parameters that describe the electronic ground state. acs.orgresearchgate.net

ParameterValueDescription
S1Total spin quantum number
D-5.23(1) cm⁻¹Axial zero-field splitting parameter
E/D0.17Rhombic zero-field splitting parameter
g[1.86(1), 1.94(2), 1.77(1)]Anisotropic g-tensor values

Table 1: Spin Hamiltonian parameters for trans-[TiCl₂(tmeda)₂] determined from a combination of experimental data and quantum chemical theory studies. acs.orgresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to study the nature of electronic absorptions in titanium complexes, such as titanium-oxo clusters. rsc.org For a [Ti₆O₆(OR)₆(O₂CᵗBu)₆] cluster, TD-DFT calculations indicated that the lowest energy electronic absorptions are due to oxygen-to-metal charge transfer events. rsc.org An electron is promoted from the lone pairs of the oxo units to the empty d-orbitals of the titanium atoms. rsc.org

In terms of reactivity, quantum chemical calculations can map out entire reaction pathways, identify transition states, and calculate activation barriers. rsc.org This allows for the determination of rate-limiting steps and the exploration of competing reaction mechanisms. For example, in the photocatalytic oxidation of cyclohexane over TiO₂, a microkinetic model was used to estimate the kinetic parameters. rsc.orgresearchgate.net The calculations revealed different activation energies for the formation of the desired product, cyclohexanone, versus the formation of deactivating carboxylate species. rsc.orgresearchgate.net

Reaction PathwayApparent Activation Energy (kJ mol⁻¹)Temperature Range
Cyclohexanone Formation0Up to 50 °C
Carboxylate Formation18.4 ± 3.3Up to 50 °C

Table 2: Calculated activation energies for competing pathways in the photocatalytic oxidation of cyclohexane over TiO₂. rsc.orgresearchgate.net

Computational studies have also provided mechanistic insights into Ti-catalyzed radical reactions. For a radical cyclization reaction catalyzed by a Ti(III) complex, calculations suggested that a 5-exo cyclization is the rate-determining step, which is followed by a kinetically facile 4-exo cyclization. nih.gov Such detailed mechanistic understanding is fundamental for optimizing reaction conditions and catalyst structure.

Computational Design and Prediction of Novel Titanium Catalysts

Insights gained from mechanistic and electronic structure calculations are increasingly being leveraged for the in silico design and prediction of novel titanium catalysts with enhanced performance. nih.govrsc.org By modeling how changes in the catalyst structure, such as ligand modification, affect its stability and reactivity, researchers can computationally screen potential catalyst candidates before undertaking laborious and costly experimental synthesis. rsc.org

A successful example of this approach is the optimization of Ti-salen catalysts for enantioselective transformations. nih.gov Based on computational stereochemical models, it was predicted that incorporating ortho-CF₃ groups on the salen ligand backbone would sterically destabilize minor reaction transition states. nih.gov The subsequent synthesis and testing of this modified catalyst confirmed the computational prediction, leading to a higher degree of enantioinduction across a broader range of substrates. nih.gov

Another strategy involves developing quantitative models to predict catalyst stability. In the development of titanium catalysts for iminoamination reactions, a catalyst degradation pathway involving ligand disproportionation was identified. rsc.orgnih.gov A study of heteroleptic titanium complexes revealed that the equilibrium constant for this undesirable reaction could be effectively modeled as a function of the square of the difference in Ligand Donor Parameters (LDP) between the ligands. rsc.orgnih.gov This model allows for the prediction of the stability of new catalyst designs, enabling chemists to select ligand combinations that are less prone to deactivation. rsc.org

Catalyst SystemLigands(ΔLDP)²Stability
Heteroleptic Ti Complex 1Ligand A, Ligand BLowHigh (stable)
Heteroleptic Ti Complex 2Ligand C, Ligand DHighLow (prone to disproportionation)

Table 3: Conceptual relationship between the difference in Ligand Donor Parameters (LDP) and the stability of heteroleptic titanium complexes toward disproportionation, as guided by computational modeling. rsc.orgnih.gov

Computational approaches are also used in conjunction with statistical methods to optimize catalyst synthesis. For the epoxidation of cyclohexene (B86901) using mesoporous titanosilicate catalysts, a Doehlert matrix model was used to systematically investigate the effect of synthesis conditions on catalytic activity. nih.gov This statistically guided approach identified the optimal synthesis parameters to produce a catalyst with the highest surface area and pore volume, which directly correlated with the best catalytic performance in converting cyclohexene. nih.gov

Sample (Doehlert Matrix Number)Cyclohexene Conversion (%)Epoxide Yield (%)Selectivity (%)
DM175665
DM2125355
DM3397374
DM7 (Optimized)597778

Table 4: Selected results from the statistically guided optimization of mesoporous titanosilicate catalysts for cyclohexene epoxidation, demonstrating the improvement in catalytic performance. nih.gov

Ultimately, the synergy between computational prediction and experimental validation accelerates the discovery of new catalysts and reactions. nih.gov These theoretical tools continue to drive innovations in titanium catalysis, enabling the development of more active, selective, and robust systems for chemical synthesis. rsc.org

Q & A

Q. How can in situ spectroscopic techniques improve understanding of cyclohexane-titanium interfacial dynamics?

  • Methodological Answer : Implement operando diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) to monitor real-time adsorption/desorption of cyclohexane on TiO₂ surfaces. Couple with X-ray absorption near-edge structure (XANES) to track titanium oxidation state changes during catalytic cycles .

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